molecular formula C10H9NO5S3 B2606184 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 312937-00-1

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2606184
CAS No.: 312937-00-1
M. Wt: 319.36
InChI Key: RQTAGYINGRQDJC-SOFGYWHQSA-N
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Description

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative characterized by a furan-2-ylmethylene substituent at the 5-position of the heterocyclic core and an ethanesulfonic acid group at the 3-position. The compound’s structure combines a thioxothiazolidin-4-one scaffold with a conjugated furan ring, which confers unique electronic and steric properties. This sulfonic acid-functionalized derivative is hypothesized to exhibit enhanced water solubility compared to non-polar analogs, making it a candidate for biological applications requiring aqueous compatibility .

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S3/c12-9-8(6-7-2-1-4-16-7)18-10(17)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTAGYINGRQDJC-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its unique structural elements, including a furan ring and a thioxothiazolidinone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C10H11NO4S2\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{4}\text{S}_{2}

Key Structural Features

  • Furan Ring : Contributes to the compound's electron-rich character, enhancing its reactivity and interaction with biological targets.
  • Thioxothiazolidinone Moiety : Known for its biological activity, this structure is pivotal in mediating the compound's pharmacological effects.

Biological Activity Overview

Research into the biological activity of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has revealed several promising avenues:

Anticancer Properties

Studies indicate that derivatives of thioxothiazolidinone compounds exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure have shown significant cytotoxic effects in human leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections .

The precise mechanism of action for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially modulating various biochemical pathways. The presence of the furan ring may enhance binding affinity to molecular targets, leading to observed biological effects .

Research Findings

Study Findings
Study 1 Demonstrated moderate to strong antiproliferative activity in leukemia cell lines via apoptosis induction.
Study 2 Showed antibacterial activity against eight bacterial species; effective in inhibiting biofilm formation.
Study 3 Identified potential as a biochemical probe due to interaction with various biological targets.

Case Studies

  • Antiproliferative Activity : In a study involving various thioxothiazolidinone derivatives, compounds similar to (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid were tested for their cytotoxic effects on human leukemia cells. Results indicated that specific derivatives induced significant apoptosis and cell cycle arrest at certain concentrations .
  • Antimicrobial Efficacy : A comprehensive evaluation of synthesized thioxothiazolidinone compounds highlighted their effectiveness against multiple bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique thiazolidinone structure, which contributes to its biological activities. The molecular formula is C17H14N2O7S3C_{17}H_{14}N_{2}O_{7}S_{3} with a molecular weight of 454.5 g/mol. Its structure includes a furan moiety, which is known for its role in various biological activities.

Medicinal Applications

  • Antimicrobial Activity
    • Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones, including the target compound, showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties
    • The compound has been evaluated for its antioxidant capabilities. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage related to chronic diseases .
  • Anti-inflammatory Effects
    • In vitro studies have indicated that (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can inhibit pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in inflammatory diseases such as arthritis and other autoimmune conditions .
  • Study on Antimicrobial Efficacy
    • A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant infections .
  • Evaluation of Antioxidant Properties
    • In a laboratory setting, the antioxidant capacity was assessed using DPPH and ABTS assays, revealing that the compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanism Investigation
    • A study focused on the anti-inflammatory mechanism revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its role in modulating inflammatory pathways.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The furan-2-ylmethylene group in the target compound provides π-conjugation and moderate electron-withdrawing effects, contrasting with the electron-rich indole () or bulky chlorophenyl groups (). These differences influence binding affinity to biological targets .
  • Solubility : Sulfonic acid derivatives (target compound, –9) generally exhibit higher aqueous solubility than carboxylic acid analogs (), though this may reduce cell membrane penetration .

Computational and Functional Insights

  • Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) would classify these compounds as analogs due to shared core scaffolds, but differences in substituents significantly alter pharmacophore profiles ().

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